molecular formula C13H11N5OS B2446425 1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one CAS No. 2320179-51-7

1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one

Cat. No.: B2446425
CAS No.: 2320179-51-7
M. Wt: 285.33
InChI Key: USBLYRSSZQCEKQ-UHFFFAOYSA-N
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Description

1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a thiazolyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the Pyrazinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrazinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)thiazole: Similar in structure but lacks the pyrazinone core.

    3-(pyridin-3-yl)pyrazin-2(1H)-one: Similar in structure but lacks the thiazole ring.

Uniqueness

1-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)pyrazin-2(1H)-one is unique due to the combination of the pyrazinone core with the thiazolyl-pyridine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-18-6-5-15-11(12(18)19)17-13-16-10(8-20-13)9-3-2-4-14-7-9/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBLYRSSZQCEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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